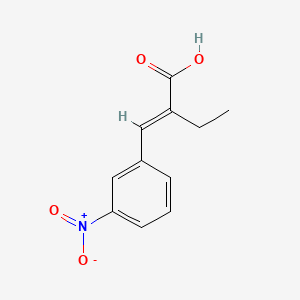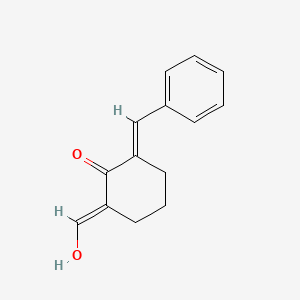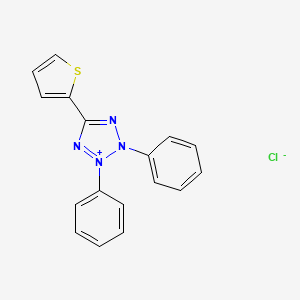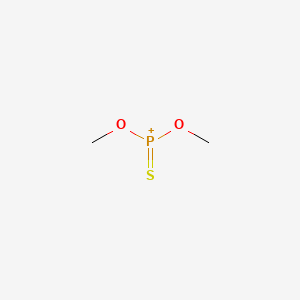![molecular formula C10H11N7O2S B1337098 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 958994-81-5](/img/structure/B1337098.png)
9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Thiadiazole is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been extensively researched. They are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
Thiadiazole derivatives have been shown to possess a broad spectrum of pharmacological activities. They have been used as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For example, one derivative had a yield of 82%, a melting point of 194–196°C, and an IR (KBr) of 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 .科学的研究の応用
Synthesis of New Heterocyclic Compounds
A significant area of research involves the synthesis of new heterocyclic compounds using derivatives of the specified chemical structure. For example, studies have reported the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, showcasing a method to create complex molecular architectures from simpler purine derivatives (Hesek & Rybár, 1994). This research highlights the potential of the compound as a precursor for developing new heterocyclic compounds with possible pharmaceutical applications.
Development of Novel Heterocycles
Another research direction focuses on the creation of novel heterocycles containing the thiadiazolyl and purine moieties. For instance, Gobouri (2020) synthesized new derivatives featuring 6-purineselenyl and 1, 3, 4-thiadiazols, indicating the versatility of the purine structure in medicinal chemistry (Gobouri, 2020). These compounds were characterized for their structural properties, suggesting potential for further exploration in drug development.
Reaction Mechanisms and Product Formation
Research also delves into the reaction mechanisms involving derivatives of the given compound, such as the study by Youssefyeh (1975) on the reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols, leading to various products including purine-2,6-diones (Youssefyeh, 1975). This research provides insights into the chemical reactivity and potential synthetic applications of the compound and its derivatives.
Advanced Synthetic Methods
Furthermore, studies have developed advanced synthetic methods for related heterocycles, demonstrating the chemical flexibility and utility of the compound in creating structurally diverse molecules. For example, a method for the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones showcases innovative approaches to generating new chemical entities with potential biological activities (Khaliullin & Klen, 2010).
将来の方向性
Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the synthesis of new thiadiazole derivatives and their potential applications in medicine .
特性
IUPAC Name |
9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7O2S/c1-15-7-6(8(18)16(2)10(15)19)12-4-17(7)3-5-13-14-9(11)20-5/h4H,3H2,1-2H3,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYPRKPEWPUOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)
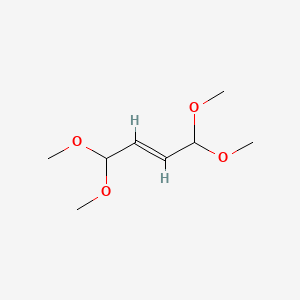
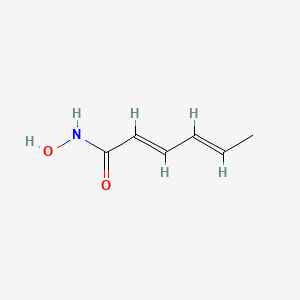


![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)

